2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide
Description
Properties
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-9(15)6-16-10-12-7-14(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFLSKSNHXUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Thioether Intermediate
A patented method (CN101805302B) utilizes chloroacetamide and 4-phenyl-3-aryloxy-1,2,4-triazole-5-thione in ethanol under reflux conditions. The reaction proceeds via sulfur alkylation, yielding 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide after recrystallization.
Reaction Conditions:
Mechanistic Insights:
- Nucleophilic attack by triazole-thione on chloroacetamide
- Displacement of chloride ion
- Formation of stable thioether intermediate
- Oxidation to final acetamide product
Click Chemistry-Based Synthesis
Frontiers in Chemistry (2021) demonstrates an aqueous-phase synthesis using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method couples propargyl acetamide with 1-phenyl-1H-1,2,4-triazol-3-azide under green chemistry conditions.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄·5H₂O (5 mol%) |
| Ligand | Sodium ascorbate |
| Solvent | H₂O/EtOH (1:1) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 84% |
Advantages:
Suzuki-Miyaura Cross-Coupling Approach
PMC research (2008) employs palladium-catalyzed coupling between 2-bromoacetamide and 1-phenyl-1H-1,2,4-triazol-3-ylboronic acid . This method achieves regioselective bond formation under mild conditions.
Catalytic System:
Key Observations:
- No racemization observed in chiral substrates
- Tolerant of diverse functional groups (e.g., -NO₂, -OCH₃)
Comparative Analysis of Methodologies
Table 1: Method Comparison
Critical Observations:
- Click chemistry offers superior yields but requires expensive copper catalysts
- Thioether route demonstrates best industrial viability due to simple workup
- Suzuki coupling enables precise stereochemical control for chiral derivatives
Process Optimization and Yield Enhancement
Solvent Engineering
Ethanol/water mixtures (4:1 v/v) increase reaction rates by 23% compared to pure ethanol in thioether routes. Aqueous systems in click chemistry reduce byproduct formation by 15–18%.
Catalytic Improvements
Continuous Flow Systems
Microreactor technology enhances:
- Heat transfer (ΔT < 2°C across reactor)
- Mixing efficiency (95% conversion in 30 minutes vs. 6 hours batch)
Industrial-Scale Production Considerations
Cost Analysis
Table 2: Production Costs (USD/kg)
| Component | Thioether Route | Click Chemistry |
|---|---|---|
| Raw Materials | 120 | 210 |
| Energy | 35 | 45 |
| Waste Treatment | 20 | 55 |
| Total | 175 | 310 |
Regulatory Compliance
- Thioether route requires H₂S scrubbers (OSHA PEL: 20 ppm)
- Copper residues in click chemistry products must be <10 ppm (ICH Q3D guidelines)
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The acetamide group participates in acyl transfer reactions. For example, coupling with dichlorobenzyl intermediates via nucleophilic substitution yields derivatives like N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide (CAS 400076-56-4). Key steps include:
-
Reaction with hydroxylamine to form oxime intermediates.
-
Acylation using chloroacetyl chloride under reflux conditions (60–80°C, 4–6 hours) to introduce the acetamide group.
Table 1: Acylation Reaction Parameters
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Chloroacetyl chloride | 70 | 5 | 68–72 |
| Dichlorobenzyl chloride | 65 | 6 | 75 |
Nucleophilic Substitution at the Triazole Ring
The triazole ring undergoes electrophilic aromatic substitution (EAS) at the 4-position. Reactions include:
-
Halogenation with Cl₂ or Br₂ in acetic acid (yield: 60–65%).
-
Sulfonation using fuming H₂SO₄ at 0–5°C to introduce sulfonic acid groups.
Mechanism :
The electron-donating oxygen atom at position 3 directs electrophiles to the 4-position of the triazole ring.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound’s terminal alkyne derivatives (e.g., S-propargylated analogs) undergo CuAAC with azides to form 1,4-disubstituted 1,2,3-triazole conjugates. For example:
Table 2: CuAAC Optimization
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CuI/PPh₃ | DMF | 12 | 85 |
| CuSO₄/NaAsc | H₂O/tert-BuOH | 6 | 92 |
Hydrolysis of Acetamide to Carboxylic Acid
Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the acetamide group hydrolyzes to form 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetic acid. This reaction is critical for generating water-soluble derivatives for biological testing.
Kinetics :
-
Activation energy : 45 kJ/mol (pH 7.4, 37°C).
-
Half-life : 12 hours in 1M HCl at 70°C.
Biological Activity via Enzyme Interaction
The compound inhibits microbial growth by targeting bacterial enzymes:
-
Thymidylate synthase inhibition (MIC: 3.12–12.5 μg/mL against S. aureus and E. coli) .
-
Histone deacetylase (HDAC) binding (Kd: 1.8 μM), disrupting cancer cell proliferation .
Table 3: Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 6.25 |
Photochemical Reactions
Excited-state proton transfer (ESPT) mechanisms in triazole derivatives enable fluorescence applications. For example:
-
ESPT-driven emission at 450 nm (λ<sub>ex</sub> = 340 nm) in polar solvents.
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced stability:
-
Cu(II) complex : Stability constant (log K) = 4.2.
Scientific Research Applications
Overview
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide is a triazole derivative that has garnered attention in various fields of scientific research due to its potential biological activities and chemical properties. This compound is primarily explored for its applications in medicinal chemistry, agriculture, and materials science.
Medicinal Chemistry
The compound is recognized for its antimicrobial , antifungal , and anticancer properties. Research has demonstrated that triazole derivatives can inhibit the growth of various pathogens and cancer cells. For instance, studies have shown that related compounds exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains, suggesting that this compound may possess similar efficacy .
Case Study: Anticancer Activity
A study evaluating the anticancer effects of triazole derivatives indicated that modifications to the triazole ring significantly influenced their cytotoxicity against different cancer cell lines. This suggests that this compound could be a valuable scaffold for developing new anticancer agents .
Agriculture
In agricultural applications, triazole compounds are often utilized as fungicides and herbicides . The ability of this compound to inhibit fungal growth makes it a candidate for developing effective agrochemicals. The compound's unique structure allows it to interact with specific biological pathways in plants and fungi, enhancing its potential as a selective herbicide .
Table: Comparison of Triazole Derivatives in Agriculture
| Compound Name | Application Type | Efficacy | Notes |
|---|---|---|---|
| 2-(4-chlorophenyl)-1H-triazole | Fungicide | High | Effective against Fusarium spp. |
| 2-[5-(4-chlorophenyl)-1H-triazol-3-yl]acetohydrazide | Herbicide | Moderate | Selective for broadleaf weeds |
| This compound | Potential Fungicide | TBD | Requires further testing |
Materials Science
The compound can also be employed in materials science for synthesizing polymers with specific properties such as enhanced conductivity and thermal stability. The incorporation of triazole moieties into polymer matrices can improve their mechanical properties and resistance to degradation .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenolic compounds with acetamides under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Common Synthetic Route:
- Formation of the triazole ring via cyclization reactions.
- Reaction with acetic anhydride or acetyl chloride to form the acetamide linkage.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,4-triazole: A precursor to 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide with similar biological activity.
2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological and chemical properties.
Biological Activity
The compound 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide , a derivative of triazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The synthesis of this compound typically involves the formation of the triazole ring followed by acetamide linkage. The general synthetic pathway includes:
- Formation of the Triazole Ring : Utilizing a Huisgen 1,3-dipolar cycloaddition reaction.
- Esterification : Reacting the triazole derivative with an acetic acid derivative to form the acetamide.
The compound's molecular structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that triazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Specifically, compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines. For example, one study highlighted that certain triazole derivatives exhibited IC50 values less than 10 µM against A549 lung cancer cells . The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Enzyme Inhibition
Enzymatic inhibition is another critical aspect of the biological activity of this compound. It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer's. The binding affinity and selectivity towards these enzymes are influenced by the substituents on the phenyl ring .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Phenyl Substituents : Electron-donating groups on the phenyl ring enhance activity against cancer cells.
- Triazole Ring Modifications : Alterations in the nitrogen positions within the triazole ring can significantly affect potency and selectivity towards target enzymes .
Case Studies
Several case studies demonstrate the efficacy of this compound:
- Cytotoxicity Assessment : A study evaluated its effects on Jurkat T-cells and reported significant apoptosis induction at concentrations as low as 5 µM.
- Antibacterial Studies : Another investigation showed that this compound exhibited a broad spectrum of antibacterial activity with a notable effect against resistant strains of Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. Key steps include the reaction of 1-phenyl-1H-1,2,4-triazole derivatives with chloroacetamide under basic conditions (e.g., KOH/ethanol) . Continuous-flow systems have been optimized for similar triazole derivatives, achieving yields up to 63% by controlling residence time (e.g., 10–15 min) and solvent systems (DMSO/water mixtures) . Purification via recrystallization (ethanol/water) or column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetamide, triazole ring vibrations at ~1500–1600 cm⁻¹) .
- NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide NH at δ 10.2 ppm), while ¹³C NMR verifies carbonyl (δ ~170 ppm) and triazole carbons .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How do substituents on the triazole ring influence the compound’s physicochemical properties?
- Methodological Answer : Substituents like methyl, phenyl, or halogens alter solubility and stability. For example, electron-withdrawing groups (e.g., -Br) increase thermal stability (decomposition >250°C) but reduce aqueous solubility. Hydrophobic substituents (e.g., benzyl) enhance lipid bilayer penetration, critical for bioavailability studies .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) predicts reaction pathways and transition states. For example, ICReDD’s workflow combines quantum calculations (e.g., Gibbs free energy barriers) with experimental screening to identify optimal catalysts (e.g., CuI for click chemistry) and solvents, reducing trial-and-error by 40% . Molecular docking (e.g., AutoDock Vina) can also prioritize derivatives for synthesis by predicting binding affinities to target enzymes (e.g., CYP450) .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological activity data?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to improve absorption, followed by enzymatic cleavage in vivo .
- PK/PD Modeling : Correlate plasma concentration-time profiles (e.g., AUC, Cₘₐₓ) with efficacy using compartmental models .
Q. How can reaction yields be improved in continuous-flow synthesis for triazole-acetamide derivatives?
- Methodological Answer :
- Residence Time Optimization : Adjust flow rates (e.g., 0.5–2 mL/min) to balance reaction completion and byproduct formation .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while segmented flow (aqueous/organic phases) prevents clogging .
- Catalyst Immobilization : Silica-supported Pd nanoparticles improve recyclability (5 cycles with <10% yield drop) .
Q. What role does the acetamide moiety play in modulating target binding affinity?
- Methodological Answer : The acetamide group acts as a hydrogen-bond donor/acceptor, enhancing interactions with enzyme active sites (e.g., kinase ATP pockets). Structure-Activity Relationship (SAR) studies show that replacing acetamide with sulfonamide reduces IC₅₀ by 3-fold in anti-inflammatory assays . Molecular dynamics simulations (e.g., GROMACS) further quantify binding stability (RMSD <2 Å over 100 ns) .
Data Contradiction and Validation
Q. How to address conflicting reports on the compound’s toxicity profile?
- Methodological Answer :
- Dose-Response Studies : Conduct MTT assays across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific cytotoxicity .
- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., N-oxide derivatives) not detected in initial screenings .
- Species-Specific Assays : Compare murine vs. human hepatocyte responses to extrapolate clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
